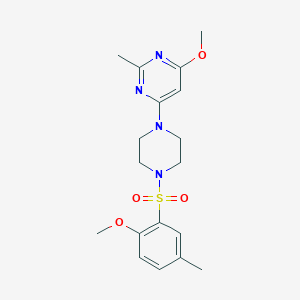![molecular formula C18H18FN5O B2527602 N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide CAS No. 1436252-97-9](/img/structure/B2527602.png)
N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical entity that appears to be related to various synthesized amide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and carboxamide moieties have been synthesized and studied for their properties and potential applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing of fluoride anions, which suggests that the compound may also have interesting and useful properties .
Synthesis Analysis
The synthesis of related compounds involves direct acylation reactions and cross-coupling reactions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via Suzuki cross-coupling reactions . These methods could potentially be adapted for the synthesis of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, although the specific details would depend on the reactivity of the starting materials and the conditions required for the coupling and acylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography, NMR, and DFT calculations. For instance, the solid-state properties of benzamide derivatives were revealed by X-ray crystallography, and their hydrogen bonding interactions were examined through UV-Vis absorption and NMR analyses . The pyrazoline ring in a related compound adopts a flat-envelope conformation, and the orientation of the substituted phenyl ring is almost perpendicular to the heterocycle . These structural insights provide a basis for understanding the molecular conformation and potential intermolecular interactions of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with anions and the transfer of pi density. For example, a benzamide derivative containing a 3,5-dinitrophenyl group undergoes a color transition in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The carboxamide moiety in another compound is involved in an intermolecular hydrogen bond with the amide group . These reactions suggest that N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide may also participate in specific chemical interactions, potentially leading to applications in sensing or as a reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. DFT calculations have been employed to determine reactivity parameters such as frontier molecular orbitals, energy gaps, electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness . These properties are influenced by the nature of the substituents and the extent of pi-electronic delocalization. The NLO behavior of compounds is also examined in relation to their electronic properties . Such computational studies could be applied to N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide to predict its reactivity and potential applications in materials science or molecular electronics.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterization of synthetic cannabinoids, which are structurally similar to the requested compound, highlights the importance of accurate identification and analysis of 'research chemicals'. These synthetic processes and analytical characterizations offer foundational knowledge that could be applicable to the synthesis and study of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, emphasizing the potential for mislabeling and the necessity for thorough chemical analysis (McLaughlin et al., 2016).
Biological Activity and Applications
- Research into the antimicrobial and antitubercular activities of various N-arylpyrazine-2-carboxamides reveals their potential for treating bacterial infections. This suggests that compounds with similar structures, such as N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, may also exhibit interesting biological activities worth exploring for potential therapeutic applications (Zítko et al., 2015).
Computational and Experimental Studies
- A study integrating computational and experimental methods to analyze the synthesis of bipyridine derivatives provides insights into the chemical behavior, including non-linear optical properties and molecular docking analyses. Such methodologies could be applied to N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide to predict its physical properties and potential interactions with biological targets, indicating its application in material science or drug discovery (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-4-2-1-3-14(15)16(11-20)23-18(25)13-5-9-24(10-6-13)17-12-21-7-8-22-17/h1-4,7-8,12-13,16H,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODBFOLMGNETOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C#N)C2=CC=CC=C2F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-fluorophenyl)methyl]-1-(pyrazin-2-YL)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)
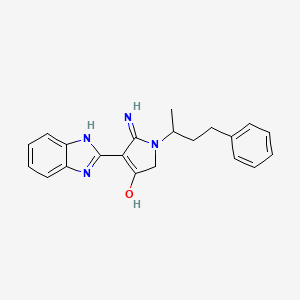
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)
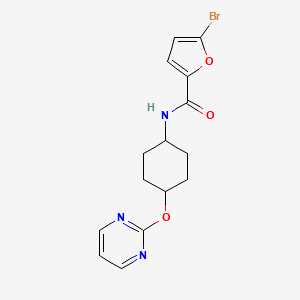
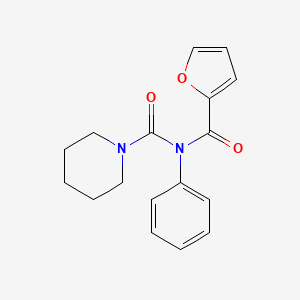
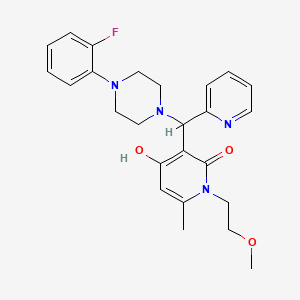
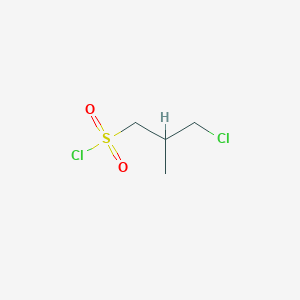
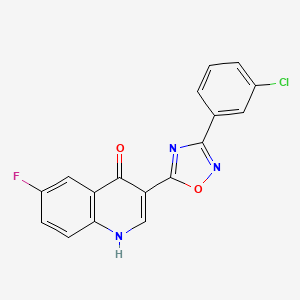
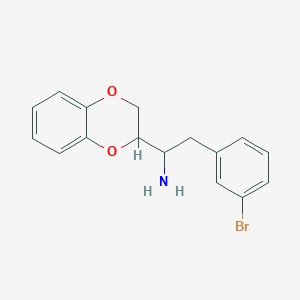
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)
